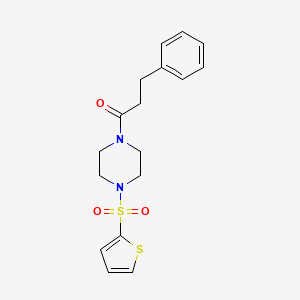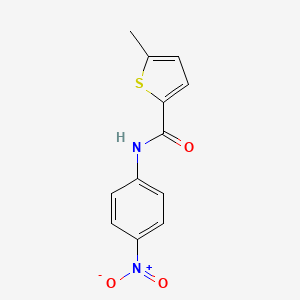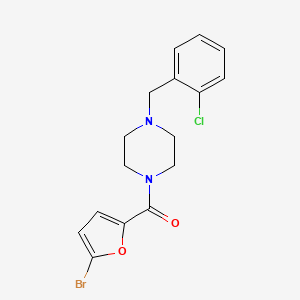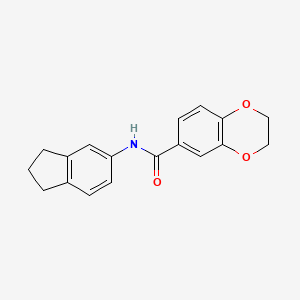![molecular formula C12H15N3OS B4183816 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide
描述
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide, commonly known as SMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. SMT is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of SMT is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. SMT has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
SMT has been shown to have several biochemical and physiological effects. In cancer cells, SMT has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent cancer cell growth and promote cell death. In neurobiology, SMT has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. In immunology, SMT has been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
SMT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. It has also been shown to have low toxicity, which is important for maintaining cell viability in experiments. However, SMT has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on SMT. One potential direction is the development of SMT-based drugs for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Another potential direction is the study of the molecular mechanisms underlying the effects of SMT, which could lead to the identification of new drug targets. Additionally, the optimization of the synthesis method for SMT could lead to the development of more efficient and cost-effective methods for producing this compound. Overall, SMT is a promising compound that has the potential to make significant contributions to the field of scientific research.
科学研究应用
SMT has been extensively studied in various scientific fields, including cancer research, neurobiology, and immunology. In cancer research, SMT has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, SMT has been shown to have neuroprotective effects, and has been proposed as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In immunology, SMT has been shown to have anti-inflammatory effects, and has been proposed as a potential treatment for autoimmune diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-7-11(8-17-10)12(16)14-3-2-5-15-6-4-13-9-15/h4,6-9H,2-3,5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJSFHFNPHMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)


![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)

![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)


![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
